molecular formula C24H22N4OS2 B12012354 N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide CAS No. 539810-18-9

N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide

Cat. No.: B12012354
CAS No.: 539810-18-9
M. Wt: 446.6 g/mol
InChI Key: XWWASBXWCGSZIV-UHFFFAOYSA-N
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Description

This compound features a 4H-1,2,4-triazole core substituted with a phenyl group at position 4 and a (phenylsulfanyl)methyl group at position 3. The triazole ring is linked via a sulfanyl bridge to an acetamide moiety, which is further attached to a 3-methylphenyl group. Its molecular formula is C₂₄H₂₂N₄O₂S₂, with an average mass of 462.59 g/mol (estimated from analogs in and ).

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of 4-Phenyl-5-(Phenylsulfanylmethyl)-4H-1,2,4-Triazole-3-Thione

The triazole-thione intermediate is synthesized via cyclization of phenylhydrazine derivatives with thiocyanate reagents.

Procedure :

  • Hydrazide Formation : 3-Methylphenylhydrazine reacts with carbon disulfide in alkaline ethanol to form the corresponding dithiocarbazate.

  • Cyclization : The dithiocarbazate undergoes cyclization with phenyl isothiocyanate under reflux in acetone, yielding 4-phenyl-5-(phenylsulfanylmethyl)-4H-1,2,4-triazole-3-thione .

Key Reaction :

Phenylhydrazine+CS2NaOHDithiocarbazatePhenyl isothiocyanateTriazole-thione\text{Phenylhydrazine} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{Dithiocarbazate} \xrightarrow{\text{Phenyl isothiocyanate}} \text{Triazole-thione}

Table 1 : Reaction Conditions for Triazole-Thione Synthesis

ParameterValue
SolventEthanol/Acetone (1:1)
Temperature80°C (reflux)
Reaction Time6–8 hours
Yield68–72%

Coupling with Chloroacetamide

The triazole-thione intermediate reacts with chloroacetamide to form the target compound via nucleophilic substitution.

Procedure :

  • Alkaline Conditions : The triazole-thione (2 mmol) is dissolved in ethanol (15 mL) with NaOH (2 mmol).

  • Substitution : Chloroacetamide (2 mmol) is added, and the mixture is refluxed at 80°C for 2 hours.

  • Workup : The product is precipitated in ice water, filtered, and recrystallized from ethanol .

Key Reaction :

Triazole-thione+ClCH2CONHArNaOHN-(3-Methylphenyl)-2-(4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-ylsulfanyl)acetamide\text{Triazole-thione} + \text{ClCH}_2\text{CONHAr} \xrightarrow{\text{NaOH}} \text{N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide}

Table 2 : Optimization of Coupling Reaction

ParameterOptimal ValueEffect on Yield
NaOH Equivalents1.0 eqMaximizes substitution
SolventEthanolEnhances solubility
Reaction Time2 hoursPrevents over-oxidation
Yield74–88%

Industrial Production Methods

Scalable synthesis involves continuous flow reactors and automated purification systems:

  • Continuous Flow Setup : Triazole-thione and chloroacetamide are fed into a reactor at 80°C with a residence time of 30 minutes.

  • In-line Filtration : Products are purified via centrifugal filtration, reducing processing time by 40% .

Table 3 : Industrial vs. Lab-Scale Yields

MethodPurity (%)Yield (%)
Batch (Lab)98.585
Continuous Flow99.289

Analytical Characterization

1H NMR (500 MHz, DMSO-d6) :

  • δ 2.35 (s, 3H, CH3), 3.89 (s, 2H, SCH2), 7.21–7.65 (m, 14H, Ar-H) .
    HPLC Purity : >99% (C18 column, acetonitrile/water gradient) .

Comparative Analysis with Analogous Compounds

Table 4 : Yield Comparison of Triazole-Acetamide Derivatives

CompoundSubstituentsYield (%)
Target Compound3-Methylphenyl85
4-Nitrophenyl Analog4-NO274
4-Methoxyphenyl Analog4-OCH381

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the triazole ring or phenyl groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl rings or triazole ring.

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,2,4-triazole moiety have been extensively studied for their anticancer properties. Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated the anticancer activity of several triazole derivatives against the MCF-7 breast cancer cell line. The results showed that modifications in the phenyl group significantly enhanced cytotoxicity, with some compounds demonstrating IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The presence of the triazole ring also suggests potential antimicrobial activity. Triazole derivatives have been reported to possess antibacterial and antifungal properties.

Case Study: Antimicrobial Efficacy
Research on related triazole compounds indicated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Enzyme Inhibition

Another promising application is the inhibition of enzymes related to metabolic disorders. For instance, triazole derivatives have shown potential as alpha-glucosidase inhibitors.

Case Study: Alpha-Glucosidase Inhibition
In a recent study, derivatives similar to N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide were evaluated for their ability to inhibit alpha-glucosidase. The findings suggested that these compounds could be beneficial in managing diabetes by slowing carbohydrate digestion and absorption .

Synthetic Applications

The synthesis of this compound involves advanced organic synthesis techniques. The compound can be synthesized via nucleophilic substitution reactions involving triazole precursors.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1Nucleophilic substitutionPhenylsulfanylmethyl halide
Step 2Coupling reactionAcetamide derivative
Step 3PurificationCrystallization

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring and phenyl groups can interact with enzymes or receptors, modulating their activity. The sulfanyl groups may also play a role in the compound’s reactivity and binding affinity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Variations :

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4H-1,2,4-triazole 4-phenyl, 5-[(phenylsulfanyl)methyl], N-(3-methylphenyl)acetamide ~462.59 High lipophilicity due to phenylsulfanyl and methyl groups
VUAA1 () 4H-1,2,4-triazole 4-ethyl, 5-pyridin-3-yl, N-(4-ethylphenyl)acetamide ~384.45 Orco ion channel agonist; pyridinyl enhances receptor binding
OLC-15 () 4H-1,2,4-triazole 4-ethyl, 5-pyridin-2-yl, N-(4-butylphenyl)acetamide ~422.55 Orco antagonist; longer alkyl chain increases metabolic stability
5m () 4H-1,2,4-triazole 4-phenyl, 5-butylthio, pyridin-4-yl ~335.43 Lower molecular weight; butylthio group reduces polarity
KA3 () 4H-1,2,4-triazole 4-[(substituted aryl carbamoyl)methyl], 5-pyridin-4-yl ~430-450 Electron-withdrawing substituents enhance antimicrobial activity
2-({4-Allyl-...} () 4H-1,2,4-triazole 4-allyl, 5-[(phenylsulfanyl)methyl], N-(3-methoxyphenyl)acetamide 426.55 Methoxy group improves solubility; allyl may influence reactivity

Critical Observations :

  • Sulfur Content : The dual sulfanyl groups in the target compound may promote disulfide bond formation or thiol-mediated interactions, a trait shared with VUAA1 and OLC-15 .
  • Pyridinyl vs. Phenylsulfanyl: Pyridinyl substituents (e.g., VUAA1) enhance ionotropic receptor activity, whereas phenylsulfanyl groups (target compound) likely increase lipophilicity and membrane permeability .

Physicochemical Properties

Property Target Compound VUAA1 5m ()
LogP ~4.2 (estimated) 3.8 2.9
Solubility (aq.) Low (phenylsulfanyl) Moderate (pyridinyl) Higher (butylthio)
Melting Point ~230–240°C (analog-based) 174–176°C () 147–149°C
  • Thermal Stability : Higher melting points in sulfanyl-rich compounds (e.g., target vs. 5m) suggest stronger intermolecular forces .
  • Metabolic Stability : The 3-methylphenyl group may slow hepatic metabolism compared to ethyl or allyl substituents .

Biological Activity

N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide is a complex organic compound notable for its unique structural features, including a triazole ring and a phenylsulfanyl moiety. These characteristics suggest significant potential for various biological activities, particularly in pharmacology.

Molecular Structure

The compound has a molecular formula of C24H22N4O1S2C_{24}H_{22}N_{4}O_{1}S_{2} with a molecular weight of approximately 446.6 g/mol. Its structure can be represented as follows:

ComponentDescription
Molecular Formula C24H22N4OS2
Molecular Weight 446.6 g/mol
Key Functional Groups Triazole ring, phenylsulfanyl group

Biological Activity Overview

Research indicates that compounds containing a triazole moiety exhibit diverse biological activities, including:

  • Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties. This compound may inhibit the growth of various pathogens due to its structural components that can interact with microbial enzymes .
  • Anticancer Potential : The compound's sulfanyltriazole structure has shown promise in cancer research, particularly in overcoming drug resistance in certain cancer cell lines. Studies have reported that related triazole derivatives exhibit cytotoxic effects against human malignant cell lines such as MCF-7 and Bel-7402 .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes or protein interactions within cells. For example, studies on similar triazole compounds have indicated their role in inhibiting the interaction between annexin A2 and S100A10 proteins, which is significant in various cellular processes .
  • Cellular Uptake and Interaction : The unique combination of functional groups may facilitate the compound's uptake into cells where it can interfere with metabolic pathways or induce apoptosis in cancer cells .

Case Studies and Experimental Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

Study 1: Anticancer Activity

In a study investigating the cytotoxic effects of triazole derivatives against MCF-7 breast cancer cells, compounds structurally related to N-(3-Methylphenyl)-2-(...) showed significant inhibition of cell proliferation with EC50 values ranging from 24 nM to 182 nM .

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of various triazole derivatives demonstrated that compounds with similar structural features effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The presence of the phenylsulfanyl group was crucial for enhancing antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound with high purity and yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the triazole core. For example, a triazole-thiol intermediate can be generated by refluxing hydrazide derivatives with iso-thiocyanates in ethanol, followed by NaOH treatment . Subsequent steps include alkylation with 2-chloroacetonitrile in the presence of DMF and pyridine, with strict temperature control (150°C under reflux) and catalysts like Zeolite (Y-H) to enhance reaction efficiency . Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol . Yield optimization (~60–75%) depends on precise stoichiometry and solvent choice.

Q. How can spectroscopic methods validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the presence of methylphenyl (δ 2.3–2.5 ppm for CH3_3), triazole (δ 7.8–8.2 ppm), and sulfanyl groups (δ 3.5–4.0 ppm for S–CH2_2) .
  • IR : Stretching frequencies for C=O (1650–1680 cm1^{-1}) and C–N (1250–1300 cm1^{-1}) confirm acetamide and triazole moieties .
  • HPLC : Purity (>95%) is verified using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How does the substitution pattern on the triazole ring influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that the phenylsulfanyl group at position 5 enhances hydrophobic interactions with target proteins, while the acetamide chain at position 2 modulates solubility and membrane permeability . For example, replacing phenylsulfanyl with pyridinyl (as in ) reduces antifungal activity by 40%, suggesting electronegative substituents are critical for target binding . Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cytochrome P450 or fungal lanosterol demethylase .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies in bioactivity (e.g., MIC values varying by >50% across studies) often arise from differences in assay conditions. Standardize protocols:

  • Use identical microbial strains (e.g., ATCC standards) and growth media (Mueller-Hinton agar for bacteria, Sabouraud for fungi).
  • Control solvent effects (DMSO concentration ≤1% v/v) to avoid false negatives .
  • Validate results with orthogonal assays (e.g., time-kill kinetics alongside MIC) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP values (~3.5) and blood-brain barrier permeability, highlighting the need for polar substituents to reduce hepatotoxicity .
  • MD Simulations : Molecular dynamics (GROMACS) assess stability in aqueous vs. lipid bilayers, showing that methylphenyl groups enhance lipid solubility (t1/2_{1/2} > 8 hrs) .

Properties

CAS No.

539810-18-9

Molecular Formula

C24H22N4OS2

Molecular Weight

446.6 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[[4-phenyl-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N4OS2/c1-18-9-8-10-19(15-18)25-23(29)17-31-24-27-26-22(16-30-21-13-6-3-7-14-21)28(24)20-11-4-2-5-12-20/h2-15H,16-17H2,1H3,(H,25,29)

InChI Key

XWWASBXWCGSZIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=CC=C4

Origin of Product

United States

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